An In-depth Technical Guide to (2E)-3-(1,3-Benzodioxol-5-yl)acryloyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2E)-3-(1,3-Benzodioxol-5-yl)acryloyl Chloride: Properties, Synthesis, and Applications
Executive Summary
(2E)-3-(1,3-Benzodioxol-5-yl)acryloyl chloride is a highly reactive, bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. It serves as a pivotal synthetic intermediate, merging the well-established reactivity of an α,β-unsaturated acyl chloride with the privileged 1,3-benzodioxole (or methylenedioxyphenyl) scaffold. This guide provides a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis, detailed safety and handling procedures, and an exploration of its applications as a versatile building block in the development of novel therapeutic agents and functional materials.
Chemical Identity and Structural Analysis
The molecule's reactivity and function are dictated by its three primary structural components: the acyl chloride group, the trans-alkene linker, and the 1,3-benzodioxole ring system.
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Acyl Chloride: This functional group renders the molecule a potent acylating agent, highly susceptible to nucleophilic attack. It is the primary site of reaction for forming amides, esters, and other carboxylic acid derivatives.[1]
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α,β-Unsaturated System: The conjugated double bond enhances the electrophilicity of the carbonyl carbon and provides a secondary site for reactivity, such as conjugate additions or metathesis reactions.[2][3]
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1,3-Benzodioxole Moiety: This heterocyclic system is a well-known pharmacophore present in numerous natural products and synthetic drugs.[4][5][6] It is often used to modulate a compound's metabolic stability and receptor-binding affinity.[7]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl chloride | [8] |
| CAS Number | 96249-87-5 | [8] |
| Molecular Formula | C₁₀H₇ClO₃ | [8] |
| Molecular Weight | 210.61 g/mol | [8] |
| InChIKey | WBJQTHIVYWAEDD-DUXPYHPUSA-N | [8] |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)Cl | [8] |
| Physical State | Not experimentally reported; likely a pale yellow, low-melting solid or high-boiling oil. | Inferred |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Dioxane); Reacts with protic solvents (water, alcohols, amines). | Inferred from chemical class |
Synthesis and Purification Workflow
The most reliable synthesis of (2E)-3-(1,3-benzodioxol-5-yl)acryloyl chloride involves the chlorination of its corresponding carboxylic acid, (2E)-3-(1,3-benzodioxol-5-yl)acrylic acid. The carboxylic acid precursor is readily prepared from 1,3-benzodioxole-5-carbaldehyde (piperonal) via a Horner-Wadsworth-Emmons or Wittig reaction.[9] For the final chlorination step, oxalyl chloride with a catalytic amount of dimethylformamide (DMF) in an anhydrous aprotic solvent is the method of choice due to its high efficiency and the volatile nature of its byproducts (CO₂, CO, HCl).[10]
Caption: General synthetic workflow for the target acyl chloride.
Field-Proven Experimental Protocol: Synthesis
Objective: To synthesize (2E)-3-(1,3-benzodioxol-5-yl)acryloyl chloride from the corresponding acrylic acid.
Materials:
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(2E)-3-(1,3-benzodioxol-5-yl)acrylic acid (1.0 eq)
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Oxalyl chloride (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF), 1-2 drops
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Nitrogen or Argon gas supply
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Standard glassware (oven-dried)
Methodology:
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Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum. Maintain the system under a positive pressure of inert gas throughout the reaction.
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Causality: Acyl chlorides and oxalyl chloride are highly moisture-sensitive. An inert atmosphere prevents hydrolysis back to the carboxylic acid.
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Reagent Preparation: Suspend (2E)-3-(1,3-benzodioxol-5-yl)acrylic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
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Catalyst Addition: Add 1-2 drops of anhydrous DMF via syringe. The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active chlorinating species.
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Chlorination: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe over 15-20 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
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Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions or thermal degradation.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.
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Workup and Isolation: Carefully remove the solvent and all volatile byproducts (excess oxalyl chloride, HCl) under reduced pressure using a rotary evaporator.
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Causality: This step provides the crude product. For most applications requiring immediate use, this crude material is of sufficient purity. Further purification, if necessary, can be achieved via vacuum distillation or recrystallization, though this risks thermal polymerization. The product should be used immediately or stored under an inert atmosphere at low temperatures.
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Spectroscopic Profile (Anticipated)
While a publicly available, experimentally verified spectrum is not available, the key spectroscopic features can be reliably predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | -O-CH₂-O- (s) | ~6.05 ppm |
| Vinylic H (d, J ≈ 16 Hz) | ~6.40 ppm | |
| Aromatic H's (m) | ~6.90 - 7.20 ppm | |
| Vinylic H (d, J ≈ 16 Hz) | ~7.70 ppm | |
| ¹³C NMR | -O-CH₂-O- | ~102 ppm |
| Vinylic & Aromatic C's | ~107 - 152 ppm | |
| Carbonyl C (C=O) | ~166 ppm | |
| FT-IR | C=O Stretch (Acyl Chloride) | 1750 - 1790 cm⁻¹ (strong, sharp) |
| C=C Stretch (Alkene) | 1620 - 1640 cm⁻¹ | |
| C-O-C Stretch (Ether) | 1250 - 1270 cm⁻¹ | |
| Mass Spec | [M]⁺ for ³⁵Cl | ~210 m/z |
| [M]⁺ for ³⁷Cl | ~212 m/z (approx. 1/3 intensity of M) |
Chemical Reactivity and Safe Handling
The dominant chemical feature of this molecule is the highly electrophilic acyl chloride group. It readily undergoes nucleophilic acyl substitution.
Caption: Core reactivity pathways with common nucleophiles.
Hazard Analysis and Safety Protocol
WARNING: This compound should be treated as highly hazardous. The safety profile is extrapolated from acryloyl chloride, which is flammable, corrosive, causes severe skin burns, and is fatal upon inhalation.[1]
Table 3: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Statement |
| Flammable Liquid | 2 | Highly flammable liquid and vapor |
| Corrosive to Metals | 1 | May be corrosive to metals |
| Acute Toxicity, Oral | 4 | Harmful if swallowed |
| Acute Toxicity, Inhalation | 1 | Fatal if inhaled |
| Skin Corrosion | 1A | Causes severe skin burns and eye damage |
| Serious Eye Damage | 1 | Causes serious eye damage |
Mandatory Handling Protocol:
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Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with high flow rates.
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Personal Protective Equipment (PPE):
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Body: Flame-retardant lab coat.
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Hands: Heavy-duty nitrile or butyl rubber gloves. Double-gloving is recommended.
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Eyes/Face: Safety goggles and a full-face shield.
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Dispensing: Use syringes or cannulas for liquid transfer under an inert atmosphere. Never work with this reagent in an open vessel.
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Quenching and Waste: Unused reagent and reaction quenches must be performed slowly and carefully at 0 °C by adding the material to a stirred, weak base solution (e.g., sodium bicarbonate). The waste must be disposed of as hazardous chemical waste.
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Spill & Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the victim to fresh air and seek immediate medical attention.
Applications in Research and Development
The primary value of (2E)-3-(1,3-benzodioxol-5-yl)acryloyl chloride is as a molecular scaffold for constructing more complex molecules with potential biological activity. The 1,3-benzodioxole core is found in compounds with anticancer, antimicrobial, and antidiabetic properties.[4][5] This reagent allows for the straightforward installation of the benzodioxole-acrylamide or -acrylate pharmacophore onto various molecular frameworks.
Caption: Application in synthesizing a potential drug candidate via amidation.
This synthetic utility is critical for generating libraries of novel compounds for high-throughput screening in drug discovery programs. By reacting this acyl chloride with a diverse set of amines or alcohols, researchers can rapidly access a wide range of derivatives to probe structure-activity relationships (SAR).
Conclusion
(2E)-3-(1,3-Benzodioxol-5-yl)acryloyl chloride is a potent and versatile chemical reagent. Its high reactivity, while demanding rigorous safety protocols, provides an efficient means to incorporate a privileged pharmacophore into novel molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for any research professional aiming to leverage this compound in the fields of medicinal chemistry, drug development, and advanced materials synthesis.
References
- CN104402703A - Synthetic method of acryloyl chloride - Google Patents. (n.d.).
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Dams, R., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem. Available at: [Link]
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Acryloyl chloride - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
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(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride | C10H7ClO3 | CID 12275198 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
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Structures of Benzodioxole derivatives that have biological activities - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]
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Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
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N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
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Preparation of acryloyl chloride - PrepChem.com. (n.d.). Retrieved January 25, 2026, from [Link]
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Ethyl 3-(1,3-benzodioxol-5-yl)acrylate - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
- FR2643901A1 - PROCESS FOR PRODUCING ACRYLOYL CHLORIDE - Google Patents. (n.d.).
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SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]
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Benzo[d][1][10][11]oxadithiole 2-Oxide - CORE. (n.d.). Retrieved January 25, 2026, from [Link]
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3-(1,3-benzodioxol-5-yl)propanoyl chloride - C10H9ClO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 25, 2026, from [Link]
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1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN - EPrints USM. (n.d.). Retrieved January 25, 2026, from [Link]
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